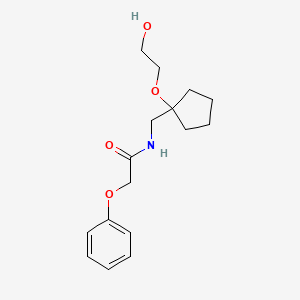
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide” would be determined by the specific arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed analysis, it’s difficult to provide an accurate molecular structure analysis.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its specific structure and the conditions under which the reactions take place. Some potential reactions could involve the functional groups present in the compound, such as the acetamide and phenoxy groups .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its specific structure. These could include properties such as its molecular weight, solubility, melting point, boiling point, and reactivity .科学的研究の応用
Mechanism of Decomposition and Toxicity Studies
Compounds similar to N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide have been studied for their decomposition mechanisms and potential toxicity. For instance, the study on the decomposition of N-hydroxyacetaminophen highlights the quantitative accounting of its breakdown into other compounds, providing insights into the stability and reactivity of such compounds in biological systems (Gemborys, Mudge, & Gribble, 1980).
Antitumor Agents and Enzyme Inhibition
Research has also explored derivatives of hydroxyethoxy compounds for their potential as antitumor agents. A study on the synthesis of acyclonucleoside hydroxamic acids aimed to investigate their ability to inhibit ribonucleotide reductase, which is crucial for DNA synthesis in cancer cells, indicating the potential for such compounds in cancer therapy (Farr, Bey, Sunkara, & Lippert, 1989).
Analytical Chemistry Applications
The stereospecific derivatization of amphetamines and related compounds has been studied for analytical purposes, such as in drug testing or pharmacokinetic studies. Compounds with functionalities similar to this compound can serve as derivatizing agents or standards in complex chemical analyses (Shin & Donike, 1996).
High-Temperature Hydrolysis Studies
The study of N-substituted amides like N-methylacetamide in high-temperature water provides insights into the hydrolysis kinetics and mechanisms that could be relevant to understanding the behavior of similar compounds under extreme conditions. This research can inform the design of chemical processes and stability assessments (Duan, Dai, & Savage, 2010).
Chemoselective Acetylation and Synthetic Chemistry
Chemoselective acetylation studies, such as the synthesis of N-(2-hydroxyphenyl)acetamide, demonstrate the application of such compounds in facilitating selective reactions, which is fundamental in organic synthesis and drug development (Magadum & Yadav, 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c18-10-11-21-16(8-4-5-9-16)13-17-15(19)12-20-14-6-2-1-3-7-14/h1-3,6-7,18H,4-5,8-13H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGZXHOQDQKAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)COC2=CC=CC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
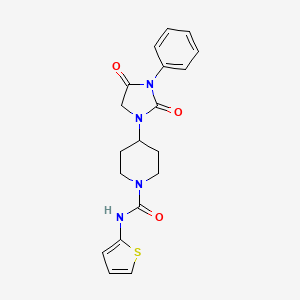

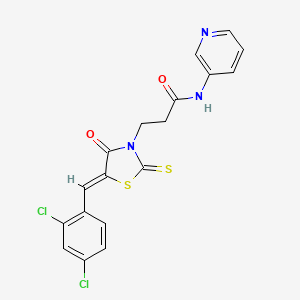
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2905459.png)
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2905460.png)
![2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B2905461.png)
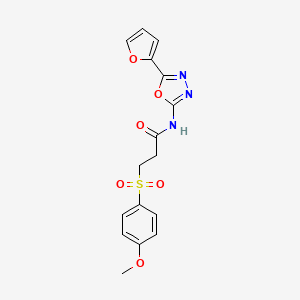
![Tert-butyl N-[(2S)-2-amino-2-cyclohexylethyl]carbamate](/img/structure/B2905464.png)
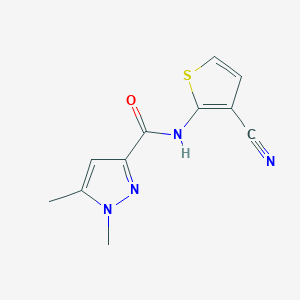
![1-[(4-Methylphenyl)methyl]benzimidazole-2-sulfonic acid](/img/structure/B2905467.png)
![7-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2905469.png)
![2,4-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2905471.png)
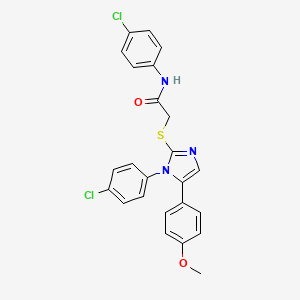
![cyclohexyl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2905475.png)
